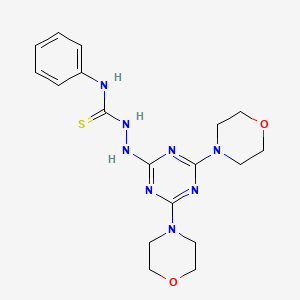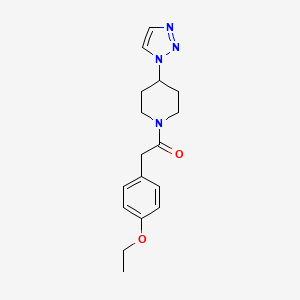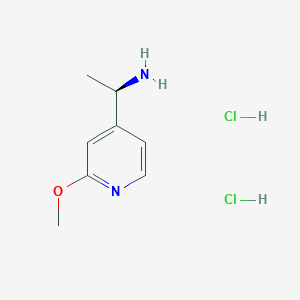
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazine ring substituted with morpholine groups and a phenylhydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
-
Formation of the Triazine Core: : The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions. This step involves nucleophilic substitution reactions where chlorine atoms are replaced by morpholine groups.
-
Introduction of the Phenylhydrazinecarbothioamide Moiety: : The phenylhydrazinecarbothioamide group is introduced via a condensation reaction between the triazine intermediate and phenylhydrazinecarbothioamide. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazine moiety, potentially yielding amine derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide has several notable applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in their substituents, affecting their biological activity and specificity.
Phenylhydrazinecarbothioamide Derivatives: These compounds have similar hydrazine moieties but differ in their core structures, influencing their reactivity and applications.
Uniqueness
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is unique due to its dual functional groups, which confer a combination of properties from both the triazine and hydrazinecarbothioamide moieties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c29-18(19-14-4-2-1-3-5-14)24-23-15-20-16(25-6-10-27-11-7-25)22-17(21-15)26-8-12-28-13-9-26/h1-5H,6-13H2,(H2,19,24,29)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCSYYTKRIRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2633312.png)

![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)
![5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2633324.png)


![Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B2633331.png)
![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)
